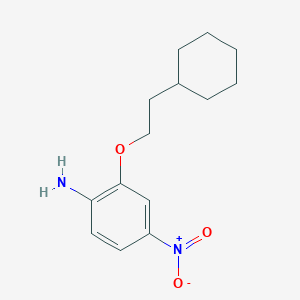

2-(2-Cyclohexylethoxy)-4-nitrophenylamine

Beschreibung

2-(2-Cyclohexylethoxy)-4-nitrophenylamine (CAS: 928202-27-1) is a nitro-substituted aromatic amine derivative characterized by a cyclohexylethoxy substituent at the 2-position and a nitro group at the 4-position of the phenylamine backbone. This compound is cataloged under the identifier SC-26360 by SynChem, Inc., a company specializing in custom synthesis and pharmaceutical building blocks . The cyclohexylethoxy group introduces steric bulk and hydrophobicity, which may influence solubility and reactivity compared to simpler nitroaniline derivatives.

Eigenschaften

IUPAC Name |

2-(2-cyclohexylethoxy)-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c15-13-7-6-12(16(17)18)10-14(13)19-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMOCWSVXXFORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethoxy)-4-nitrophenylamine typically involves the reaction of 2-cyclohexylethanol with 4-nitrophenylamine under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Cyclohexylethoxy)-4-nitrophenylamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-Cyclohexylethoxy)-4-aminophenylamine, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-Cyclohexylethoxy)-4-nitrophenylamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Cyclohexylethoxy)-4-nitrophenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenylamine (Benzenamine, 4-Nitro-; CAS: 100-01-6)

- Structure : Lacks the cyclohexylethoxy group, featuring only a nitro group at the para position of aniline.

- Properties :

- Applications : Widely used as a dye intermediate (e.g., Fast Red Base) and in chemical synthesis .

- However, the steric hindrance and hydrophobic nature of the cyclohexylethoxy substituent in the latter may enhance lipid solubility, making it more suitable for applications requiring membrane permeability .

2-Amino-4'-nitrobiphenyl (CAS: 7225-66-9)

- Structure: Features a biphenyl backbone with a nitro group at the 4'-position and an amino group at the 2-position .

- Properties: Limited data available, but the biphenyl structure likely increases rigidity and planarity compared to 2-(2-cyclohexylethoxy)-4-nitrophenylamine.

- Applications : Used in organic synthesis and as a reference standard in analytical chemistry (e.g., MLS002639355) .

Physicochemical and Functional Group Analysis

Reactivity and Stability

- Nitro Group Reactivity : Both this compound and 4-nitrophenylamine undergo reduction to form amines, but the cyclohexylethoxy group in the former may sterically hinder reactions at the nitro site .

- Thermal Stability : The flash point of 4-nitrophenylamine (199°C) suggests moderate thermal stability , while data for this compound are unavailable. Its bulkier structure may confer higher decomposition temperatures.

- Photostability : Nitroaromatics are generally sensitive to UV light. The cyclohexylethoxy group could act as a photostabilizer by absorbing UV radiation, a hypothesis requiring experimental validation.

Research and Development Context

This compound is a niche compound, primarily accessible through custom synthesis (e.g., SynChem, Inc. ). In contrast, 4-nitrophenylamine and 2-amino-4'-nitrobiphenyl are more widely commercialized, with established roles in dye chemistry and organic synthesis .

Biologische Aktivität

2-(2-Cyclohexylethoxy)-4-nitrophenylamine is an organic compound characterized by its cyclohexyl group attached to an ethoxy chain, which connects to a nitrophenylamine structure. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and protein binding. Understanding its biological activity is crucial for its application in various scientific and industrial fields.

- IUPAC Name : 2-(2-cyclohexylethoxy)-4-nitroaniline

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 264.32 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules involved.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. By binding to the active site of certain enzymes, it can interfere with their normal function, leading to altered metabolic processes. This property makes it a candidate for further studies in drug development and therapeutic applications.

Protein Binding

The compound has shown potential in binding with proteins, which can influence cellular signaling pathways. Understanding the binding affinity and specificity of this compound with various proteins is essential for elucidating its biological roles.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effect on specific enzymes.

- Methodology : In vitro assays were conducted to measure enzyme activity in the presence of varying concentrations of the compound.

- Findings : The results indicated a dose-dependent inhibition of enzyme activity, suggesting potential therapeutic applications in conditions where such enzymes play a critical role.

-

Protein Interaction Studies :

- Objective : To assess the binding interactions with target proteins.

- Methodology : Surface plasmon resonance (SPR) techniques were utilized to analyze binding kinetics.

- Findings : The compound exhibited significant binding affinity towards certain proteins, indicating its potential as a modulator in biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Cyclohexylethoxybenzene | Aromatic ring with cyclohexyl group | Moderate enzyme inhibition |

| 4-Nitrophenylamine | Simple amine structure with nitro group | Known for neuroactive properties |

| 2-Cyclohexylethoxyethanol | Alcohol functional group instead of amine | Limited biological activity |

| This compound | Combination of cyclohexyl, ethoxy, and nitrophenylamine groups | Strong enzyme inhibition and protein binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.